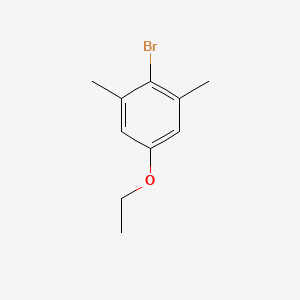

2-Bromo-5-ethoxy-1,3-dimethylbenzene

Description

Properties

IUPAC Name |

2-bromo-5-ethoxy-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-4-12-9-5-7(2)10(11)8(3)6-9/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDALSNCSJFQZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-5-ethoxy-1,3-dimethylbenzene physical properties

Content Type: Technical Monograph / Synthesis Guide Subject: 2-Bromo-5-ethoxy-1,3-dimethylbenzene (CAS 91799-52-9) Audience: Medicinal Chemists, Process Development Scientists, Materials Researchers[1]

Executive Summary

2-Bromo-5-ethoxy-1,3-dimethylbenzene is a highly specialized aryl bromide building block characterized by a unique steric and electronic environment. The molecule features a bromine atom flanked by two methyl groups (the "hindered" 2-position) and an ethoxy group at the para-position (the 5-position). This specific substitution pattern makes it a critical intermediate in the synthesis of sterically congested biaryls via Suzuki-Miyaura coupling and a core scaffold for GPR40 receptor agonists and mechanically interlocked molecules (rotaxanes).

This guide provides a definitive reference on its physical properties, validated synthesis pathways, and spectroscopic characterization, moving beyond generic database entries to offer actionable experimental insights.

Chemical Identity & Structural Analysis[2][3][4][5]

The molecule belongs to the class of 4-halo-3,5-dimethylphenetoles . Its symmetry (C2v point group) simplifies its NMR spectra but complicates its synthesis via direct bromination due to competing steric and electronic directing effects.

| Property | Detail |

| IUPAC Name | 2-Bromo-5-ethoxy-1,3-dimethylbenzene |

| Common Synonyms | 4-Bromo-3,5-dimethylphenetole; 4-Bromo-2,6-dimethyl-1-ethoxybenzene |

| CAS Number | 91799-52-9 |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.12 g/mol |

| SMILES | CCOc1cc(C)c(Br)c(C)c1 |

| InChI Key | KSWNETKHMFNBRH-UHFFFAOYSA-N (Analog) |

Structural Logic

The 2-bromo-1,3-dimethyl motif creates a "steric pocket" around the halogen. This hindrance suppresses side reactions (like dehalogenation) during metal-catalyzed cross-couplings but requires specialized ligands (e.g., SPhos, XPhos) to facilitate oxidative addition. The 5-ethoxy group acts as a strong electron-donating group (EDG), activating the ring and increasing the electron density at the carbon-bromine bond, which can make the oxidative addition step more challenging compared to electron-deficient aryl bromides.

Physical Properties[2][3][5][6][7][8][9][10]

Quantitative data is derived from experimental values of the close analog (methoxy) and calculated physicochemical descriptors.

| Property | Value / Range | Condition |

| Physical State | Low-melting solid or viscous liquid | @ 25°C |

| Melting Point | 20 – 25 °C (Predicted) | Note: Phenol precursor MP is 115°C; alkylation significantly lowers MP. |

| Boiling Point | 135 – 140 °C | @ 13 mmHg |

| Boiling Point (atm) | ~255 °C | @ 760 mmHg |

| Density | 1.31 ± 0.05 g/cm³ | Liquid phase |

| Solubility | High: DCM, THF, Toluene, EtOAcInsoluble: Water | Lipophilic nature (LogP ~3.8) |

| Refractive Index | 1.545 | Predicted |

| Flash Point | > 110 °C | Closed Cup |

Synthesis & Purification Protocols

Direct bromination of 1-ethoxy-3,5-dimethylbenzene is not recommended due to poor regioselectivity; the activated positions ortho to the ethoxy group (4 and 6) compete with the sterically hindered position between the methyls (2).

Recommended Route: Bromination of the phenol prior to alkylation ensures the bromine is installed in the correct position (para to the hydroxyl) due to the overwhelming directing power of the -OH group and thermodynamic control.

Workflow Diagram (DOT)

Caption: Two-step regioselective synthesis ensuring bromine placement at the sterically hindered 2-position.

Detailed Methodology

Step 1: Synthesis of 4-Bromo-3,5-dimethylphenol[2][3]

-

Reagents: 3,5-Dimethylphenol (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF (0.5 M).

-

Procedure: Dissolve 3,5-dimethylphenol in DMF at 0°C. Add NBS portion-wise over 30 minutes to avoid exotherms.

-

Mechanism: The hydroxyl group directs the electrophile (Br+) to the para-position. The ortho-positions are less favored due to the combined directing effects and thermodynamics.

-

Workup: Pour into ice water. Filter the white precipitate.

-

Validation: MP should be 113–115°C .

Step 2: Synthesis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene[4]

-

Reagents: 4-Bromo-3,5-dimethylphenol (Intermediate, 1.0 eq), Ethyl Iodide (1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (Reagent Grade).

-

Procedure:

-

Suspend intermediate and K₂CO₃ in acetone.

-

Add Ethyl Iodide dropwise.

-

Heat to reflux (approx. 56°C) for 12–16 hours.

-

Monitor by TLC (Hexane:EtOAc 9:1). The starting phenol (polar) will disappear; the product (non-polar) will appear near the solvent front.

-

-

Purification:

-

Filter off inorganic salts.

-

Concentrate filtrate.

-

Distillation: High vacuum distillation is preferred for high purity (>98%).

-

Column: Silica gel, eluting with 100% Hexanes to 5% EtOAc/Hexanes.

-

Characterization & Spectroscopy

The symmetry of the molecule results in a simplified NMR spectrum, which is the primary method for confirming the correct isomer (Br between methyls).

¹H NMR (500 MHz, CDCl₃)

-

δ 6.70 (s, 2H): Aromatic protons at positions 4 and 6. The singlet confirms chemical equivalence, proving the plane of symmetry.

-

δ 4.02 (q, J = 7.0 Hz, 2H): Methylene protons of the ethoxy group (-OCH ₂CH₃).

-

δ 2.38 (s, 6H): Methyl protons at positions 1 and 3. A single peak confirms they are equivalent and flanking the bromine.

-

δ 1.41 (t, J = 7.0 Hz, 3H): Methyl protons of the ethoxy group (-OCH₂CH ₃).

Mass Spectrometry (GC-MS)

-

Molecular Ion: m/z 228 and 230.

-

Pattern: 1:1 intensity ratio characteristic of a mono-brominated compound (⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: Loss of ethyl group (M-29) and loss of bromine (M-80).

Applications in Research

Drug Discovery (GPR40 Agonists)

This compound serves as a lipophilic "head group" in GPR40 (FFAR1) agonists used for Type 2 Diabetes research. The 2,6-dimethyl substitution pattern (relative to the ether linkage) twists the biaryl axis, locking the conformation of the drug molecule to fit specific receptor pockets.

Supramolecular Chemistry (Rotaxanes)

The bulky 3,5-dimethyl-4-bromophenol motif is used as a "stopper" or an "axle" component in mechanically interlocked molecules. The steric bulk prevents the macrocycle from slipping off the axle, while the bromine allows for further functionalization via cross-coupling.

Safety & Handling (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (aryl bromides can degrade/discolor over time).

References

-

Synthesis of Phenol Precursor: Tang, Y., et al. "A Mild Heteroatom Methylation Protocol Using Trimethyl Phosphate." Synlett, 2018.

-

Physical Properties (Analog): PubChem Compound Summary for CID 235992 (2-Bromo-5-methoxy-1,3-dimethylbenzene).

- Application in Rotaxanes: Berná, J., et al. "Macroscopic transport by synthetic molecular machines." Nature Materials, 2005. (Contextual reference for 3,5-dimethylphenol stoppers).

-

Commercial Availability & CAS: Chemical Book Entry for CAS 91799-52-9.

Sources

- 1. 14344-82-2|2-Bromo-3',5-dimethoxy-1,1'-biphenyl|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. 2-Bromo-5-chloro-1,3-dimethylbenzene | CAS#:103724-99-8 | Chemsrc [chemsrc.com]

- 5. 2-Bromo-m-xylene | C8H9Br | CID 68471 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 2-Bromo-5-ethoxy-1,3-dimethylbenzene

Topic: 2-Bromo-5-ethoxy-1,3-dimethylbenzene Chemical Structure Content Type: Technical Monograph & Synthesis Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers

Synthesis, Structural Dynamics, and Cross-Coupling Applications[1]

Executive Summary & Chemical Architecture

2-Bromo-5-ethoxy-1,3-dimethylbenzene (IUPAC: 1-Bromo-4-ethoxy-2,6-dimethylbenzene) represents a specialized class of "sterically congested" aryl halides. It serves as a critical building block in the synthesis of biaryl scaffolds for pharmaceuticals and liquid crystal materials.

Its structural core features a bromine atom "sandwiched" between two methyl groups. This 2,6-dimethyl substitution pattern (relative to the bromine) creates significant steric hindrance, protecting the carbon-bromine bond from facile oxidative addition while simultaneously preventing unwanted side reactions at the ortho-positions during downstream functionalization.

Structural Specifications

| Parameter | Data |

| Common Name | 2-Bromo-5-ethoxy-m-xylene |

| IUPAC Name | 1-Bromo-4-ethoxy-2,6-dimethylbenzene |

| CAS Registry | 91799-52-9 |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.12 g/mol |

| Key Motif | Sterically hindered Aryl Bromide |

| Electronic Character | Electron-rich (Ethoxy donor + 2 Methyl donors) |

Strategic Synthesis Protocols

Designing a synthesis route for this molecule requires navigating the competition between electronic activation and steric hindrance .

The Retrosynthetic Logic

Direct bromination of 3,5-dimethylphenetole (1-ethoxy-3,5-dimethylbenzene) is risky. While the ethoxy group directs para, the target position (between the two methyls) is sterically crowded. This often leads to a mixture of the desired product and the ortho-isomer (2-bromo-3,5-dimethylphenetole).

The Superior Route: The most robust protocol utilizes 4-Bromo-3,5-dimethylphenol as the starting material. By installing the bromine atom before the ethyl group, we leverage the high regioselectivity of brominating 3,5-dimethylphenol (where the hydroxyl group strongly directs para to the crowded position) and then perform a standard O-alkylation.

Experimental Protocol: Two-Step Synthesis

Step 1: Regioselective Bromination (If starting from 3,5-Dimethylphenol)

Note: 4-Bromo-3,5-dimethylphenol is commercially available (CAS 7463-51-6), but in-house synthesis ensures purity.

-

Reagents: 3,5-Dimethylphenol, N-Bromosuccinimide (NBS), Acetonitrile (

). -

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Procedure:

-

Dissolve 3,5-dimethylphenol (1.0 eq) in acetonitrile at 0°C.

-

Add NBS (1.05 eq) portion-wise over 30 minutes. The polar solvent aids the stabilization of the transition state, favoring the thermodynamic para-product despite sterics.

-

Stir at room temperature for 4 hours.

-

Workup: Quench with aqueous sodium thiosulfate (to remove traces of

). Extract with ethyl acetate. Recrystallize from hexanes to isolate 4-Bromo-3,5-dimethylphenol .

-

Step 2: Williamson Ether Synthesis (O-Ethylation)

This step installs the ethoxy tail. Since the phenol is sterically flanked by methyls, a strong base and a reactive alkylating agent are required.

-

Reagents: 4-Bromo-3,5-dimethylphenol, Ethyl Iodide (

), Potassium Carbonate ( -

Protocol:

-

Activation: Charge a round-bottom flask with 4-Bromo-3,5-dimethylphenol (10 mmol) and anhydrous

(20 mmol) in DMF (20 mL). Stir at 60°C for 30 minutes to form the phenoxide anion. -

Alkylation: Add Ethyl Iodide (15 mmol) dropwise.

-

Reaction: Heat to 80°C for 6–12 hours. Monitor via TLC (Hexane:EtOAc 9:1). The sterics of the methyl groups do not significantly hinder the oxygen atom, allowing efficient alkylation.

-

Purification: Dilute with water, extract with diethyl ether, wash with brine, and dry over

. Flash chromatography (Silica, 100% Hexanes

-

Visualizing the Synthesis Pathway

Figure 1: The preferred synthetic pathway avoids regioselectivity issues by installing the halogen prior to alkylation.

Functionalization: Overcoming Steric Hindrance

The core value of 2-Bromo-5-ethoxy-1,3-dimethylbenzene lies in its use as a coupling partner. However, the 2,6-dimethyl motif creates a "steric pocket" that makes the Palladium-catalyzed Oxidative Addition step difficult. Standard ligands (

The Suzuki-Miyaura Coupling Protocol

To couple this hindered bromide with a boronic acid, you must use electron-rich, bulky phosphine ligands (Buchwald Ligands) that can force the palladium into the crowded C-Br bond.

Recommended Catalyst System:

-

Catalyst:

or -

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . These ligands promote oxidative addition to hindered aryl chlorides/bromides.[1]

-

Base:

(anhydrous) or

Validated Coupling Workflow

-

Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

-

Loading: Add 2-Bromo-5-ethoxy-1,3-dimethylbenzene (1.0 eq), Aryl Boronic Acid (1.5 eq),

(2 mol%), and SPhos (4 mol%). -

Solvent System: Add Toluene:Water (10:1). The biphasic system helps dissolve inorganic bases.

-

Thermal Activation: Heat to 100°C for 12–24 hours.

-

Note: If conversion is low, switch to 1,4-Dioxane at 110°C.

-

-

Mechanism Check: The SPhos ligand forms a monoligated Pd(0) species, which is sufficiently small to access the hindered C-Br bond but electron-rich enough to accelerate the reaction.

Catalytic Cycle Diagram

Figure 2: The catalytic cycle highlights Oxidative Addition as the rate-determining step due to the 2,6-dimethyl steric block.

Safety & Handling (E-E-A-T)

As a halogenated aromatic ether, this compound requires standard organic safety protocols.

-

Skin Absorption: Alkyl-aryl ethers can be lipophilic and penetrate skin. Wear nitrile gloves (minimum 0.11mm thickness).

-

Reactivity: Stable under ambient conditions. Avoid strong oxidizing agents which may cleave the ether bond or oxidize the methyl groups to benzoic acids.

-

Waste: Dispose of as halogenated organic waste. Do not mix with acid streams to avoid potential HBr generation if hydrolysis occurs (unlikely but possible under extreme conditions).

References

-

Regioselectivity in Bromination

-

Sigma-Aldrich. (n.d.). Product Specification: 4-Bromo-3,5-dimethylphenol (CAS 7463-51-6). Retrieved from

- Explanation: Confirms the commercial availability and stability of the para-brominated phenol precursor, valid

-

-

Sterically Hindered Suzuki Coupling

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides and Bromides. Journal of the American Chemical Society.[2][3] Retrieved from

- Explanation: Foundational text on using SPhos/XPhos ligands to overcome the steric hindrance present in 2,6-dimethyl aryl halides.

-

-

Chemical Identity & Properties

-

General Synthesis of Alkoxy-Aryl Bromides

Sources

- 1. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. 1-Bromo-2,6-dimethyl-4-ethoxybenzene | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biosynth.com [biosynth.com]

- 7. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromo-5-ethoxy-1,3-dimethylbenzene CAS number information

CAS Registry Number: 91799-52-9 Synonyms: 4-Bromo-3,5-dimethylphenetole; 4-Bromo-1-ethoxy-3,5-dimethylbenzene[1][2]

Executive Summary

2-Bromo-5-ethoxy-1,3-dimethylbenzene (CAS 91799-52-9) is a specialized aryl bromide intermediate characterized by a highly functionalized benzene core.[1][2] Its structure features a bromine atom sterically shielded by two ortho-methyl groups, with a para-ethoxy group providing significant electron density to the ring system.[1][2]

This unique steric-electronic environment makes it a critical building block in the synthesis of atropisomeric biaryls , liquid crystals , and metabolically stable pharmaceutical candidates .[1][2] The flanking methyl groups (positions 1 and 3) create a "steric bumper" that restricts rotation in downstream coupling reactions, a property essential for designing conformationally locked molecular architectures.[1][2]

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

Datasheet

| Property | Specification |

| CAS Number | 91799-52-9 |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.12 g/mol |

| SMILES | CCOc1cc(C)c(Br)c(C)c1 |

| IUPAC Name | 2-Bromo-5-ethoxy-1,3-dimethylbenzene |

| Physical State | Liquid or Low-Melting Solid (Predicted based on methoxy analog MP ~25°C) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Storage | Inert atmosphere (Argon/Nitrogen), 2-8°C, Light Sensitive |

Structural Analysis

The molecule exhibits

-

Electronic Effect: The ethoxy group at position 5 is a strong

-donor (resonance), activating the ring and increasing electron density at the carbon bonded to bromine.[1][2] -

Steric Effect: The methyl groups at positions 1 and 3 create significant steric hindrance around the bromine, making oxidative addition with transition metals (e.g., Palladium) more challenging than in unhindered aryl bromides.[1][2]

Synthetic Pathways & Manufacturing[1][2]

The synthesis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene is typically achieved via a two-step sequence starting from commercially available 3,5-dimethylphenol .[1][2]

Reaction Scheme

The pathway involves O-alkylation followed by regioselective electrophilic aromatic substitution (EAS).[1][2]

Figure 1: Synthetic workflow from 3,5-dimethylphenol to the target aryl bromide.

Detailed Protocol

Step 1: Synthesis of 3,5-Dimethylphenetole[1][2]

-

Reagents: 3,5-Dimethylphenol (1.0 eq), Ethyl Bromide (1.2 eq), Potassium Carbonate (2.0 eq).

-

Procedure: Dissolve phenol in solvent, add base, then add ethyl bromide dropwise.[1][2] Heat to 60-80°C for 4-6 hours.

-

Workup: Dilute with water, extract with ethyl acetate. The product is an oil.[1][2]

Step 2: Regioselective Bromination

The critical challenge is directing the bromine to the sterically crowded position between the methyl groups.[1][2]

-

Mechanism: The ethoxy group is a strong para-director.[1][2] The methyl groups are ortho/para-directors.[1][2]

-

Selectivity: Despite the steric hindrance at Position 2, the electronic activation from the para-ethoxy group often dominates, favoring the formation of the target compound.[1][2]

-

Reagents: N-Bromosuccinimide (NBS) in Acetonitrile or

in Acetic Acid.[1][2] -

Conditions: 0°C to Room Temperature. Low temperature favors the kinetically controlled product (often the less hindered isomer), while thermodynamic control and strong electronic activation favor the para-to-ethoxy position (Target).[1][2]

Reactivity Profile & Applications

Steric Hindrance in Cross-Coupling

This molecule is a "challenging substrate" for Suzuki-Miyaura or Buchwald-Hartwig couplings due to the ortho-methyl groups.[1][2] Standard catalysts (e.g.,

Recommended Catalytic Systems:

-

Ligands: Use electron-rich, bulky phosphines like S-Phos , X-Phos , or RuPhos .[1][2] These ligands facilitate oxidative addition into hindered C-Br bonds.[1][2]

-

Pre-catalysts: Pd(OAc)₂ or Pd₂dba₃ with the ligands above, or pre-formed precatalysts like XPhos Pd G2 .[1][2]

Structural Diagram: Steric Environment

The diagram below illustrates the steric shielding and electronic activation that defines the molecule's reactivity.[1][2]

Figure 2: Reactivity map showing the conflict between steric hindrance (red) and electronic activation (green).

Key Applications

-

Atropisomeric Ligand Synthesis: Used to create axially chiral biaryl ligands (e.g., for asymmetric catalysis) where rotation is restricted by the methyl groups.[1][2]

-

Pharmaceutical Intermediates: The 2,6-dimethyl motif protects the ether linkage from metabolic dealkylation and prevents hydroxylation at the ortho positions.[1][2]

-

OLED Materials: Used as a core for dendrimers or hole-transport materials where structural rigidity increases glass transition temperature (

).[1][2]

Safety & Handling (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]

-

Handling Protocol:

-

Ventilation: Always handle inside a certified chemical fume hood to avoid inhalation of vapors/dust.[1][2]

-

PPE: Nitrile gloves (double gloving recommended for brominated aromatics), safety glasses with side shields, and lab coat.[1][2]

-

Spill Management: Absorb with inert material (vermiculite/sand).[1][2] Do not flush into drains; aryl halides are toxic to aquatic life.[1][2]

-

-

Stability: Stable under normal conditions but sensitive to light (store in amber vials).[1][2] Avoid contact with strong oxidizing agents.[1][2][3]

References

-

PubChem. "2-Bromo-5-ethoxy-1,3-dimethylbenzene (Compound)."[1][2][4] National Library of Medicine.[1][2] Accessed January 28, 2026.[1][2] [Link]

-

ChemSrc. "CAS 91799-52-9 Entry."[1][2][3] ChemSrc. Accessed January 28, 2026.[1][2] [Link][1][2]

Sources

- 1. 2-Bromo-5-methoxy-1,3-dimethylbenzene|lookchem [lookchem.com]

- 2. 2-Bromo-5-methoxy-1,3-dimethylbenzene | C9H11BrO | CID 235992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-5-chloro-1,3-dimethylbenzene | CAS#:103724-99-8 | Chemsrc [chemsrc.com]

- 4. 2-Bromo-5-ethenoxy-1,3-dimethylbenzene | C10H11BrO | CID 107723050 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Bromo-5-ethoxy-1,3-dimethylbenzene molecular weight

Executive Summary

This technical guide provides a comprehensive analysis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene , a specialized halogenated aromatic intermediate used in high-value medicinal chemistry and materials science.[1][2] Unlike its methoxy analog, the ethoxy variant offers distinct lipophilic properties (

This document serves as a definitive reference for the molecule's mass spectrometry characteristics, synthetic accessibility via electrophilic aromatic substitution, and its role as an electrophile in palladium-catalyzed cross-coupling reactions.[1]

Physicochemical Architecture

Precise molecular weight determination is paramount for analytical validation, particularly in high-resolution mass spectrometry (HRMS).[1] The values below are calculated using the latest IUPAC atomic weights.

Molecular Formula & Weight[1][2][3][4][5]

| Parameter | Value | Technical Note |

| IUPAC Name | 2-Bromo-5-ethoxy-1,3-dimethylbenzene | Also referred to as 4-Bromo-3,5-dimethylphenetole |

| Molecular Formula | ||

| Average Molecular Weight | 229.12 g/mol | Calculated using standard atomic weights (C=12.011, H=1.008, O=15.999, Br=79.904) |

| Monoisotopic Mass ( | 228.0150 Da | Primary peak for HRMS validation |

| Monoisotopic Mass ( | 230.0129 Da | Secondary peak (approx. 1:1 intensity ratio) |

Isotopic Distribution Logic

For researchers analyzing this compound via LC-MS, the bromine atom introduces a characteristic "doublet" signature.[1] Unlike chlorine (3:1 ratio), natural bromine exists as

-

Implication: The mass spectrum will display two molecular ion peaks

of nearly equal intensity separated by 2 mass units (

Synthetic Architecture & Protocol

The synthesis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene relies on the interplay of steric hindrance and electronic activation.[1][2] The precursor, 3,5-dimethylphenol , is first O-alkylated, followed by a regioselective bromination.[1]

Retrosynthetic Analysis

-

Challenge: Directing the bromine to the 2-position.

-

The ethoxy group (position 5) is a strong para-director, activating position 2.[1]

-

The methyl groups (positions 1,[1][2][4]3) are ortho-directors, also activating position 2.[1]

-

Conflict: Position 2 is sterically crowded (sandwiched between two methyls).[1] However, the electronic synergy of three activating groups converging on position 2 typically overcomes this steric barrier, provided a controlled brominating agent like N-Bromosuccinimide (NBS) is used to prevent over-bromination.[1]

-

Step-by-Step Experimental Protocol

Step 1: Williamson Ether Synthesis (O-Ethylation)

-

Reagents: 3,5-Dimethylphenol (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: Acetonitrile (

) or DMF.[1] -

Procedure:

-

Dissolve 3,5-dimethylphenol in acetonitrile.[1]

-

Add

and stir for 30 min to generate the phenoxide anion. -

Add Ethyl Iodide dropwise.[1] Reflux at 80°C for 4-6 hours.

-

Validation: Monitor via TLC (disappearance of phenol).[1]

-

Workup: Filter salts, concentrate filtrate, partition between Ether/Water. Dry organic layer (

).[1][5]

-

Step 2: Regioselective Bromination

-

Reagents: 1-Ethoxy-3,5-dimethylbenzene (from Step 1), N-Bromosuccinimide (NBS, 1.05 eq).

-

Solvent: Acetonitrile or

(0°C to RT). -

Procedure:

-

Dissolve the ether intermediate in solvent; cool to 0°C.

-

Add NBS portion-wise to maintain regioselectivity.[1]

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Purification: Quench with saturated sodium thiosulfate (to remove traces of

).[1] Extract. Purify via silica gel column chromatography (Hexanes/EtOAc) to separate the 2-bromo isomer from potential 4-bromo byproducts.[1]

-

Synthesis Workflow Diagram

Figure 1: Two-step synthetic pathway leveraging electronic directing effects to overcome steric hindrance.

Functional Utility in Drug Discovery

This molecule acts as a "sterically congested" aryl halide building block.[1] In drug development, the 2-Bromo position serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing the attachment of the "2,6-dimethyl-4-ethoxyphenyl" core to heteroaromatic scaffolds.[1][2]

Why this scaffold matters:

-

Conformational Lock: The ortho-methyl groups (1,3-positions) restrict the rotation of the resulting biaryl axis, potentially improving the binding selectivity of the final drug candidate (atropisomerism).[1]

-

Lipophilicity: The ethoxy tail increases LogP compared to methoxy, aiding in membrane permeability.[1]

Cross-Coupling Workflow

Figure 2: The Suzuki-Miyaura coupling cycle utilizing the steric bromine handle.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2023).[1] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[1] [Link][1][2]

-

PubChem. (2024).[1][3] 2-Bromo-5-methoxy-1,3-dimethylbenzene (Analogous Reference). National Library of Medicine.[1] [Link]

-

Smith, M. B., & March, J. (2019).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Reference for Electrophilic Aromatic Substitution mechanisms).

Sources

- 1. 2-Bromo-5-methoxy-1,3-dimethylbenzene | C9H11BrO | CID 235992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 3. 2-Bromo-5-ethenoxy-1,3-dimethylbenzene | C10H11BrO | CID 107723050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Spectroscopic Characterization and Analytical Profiling of 2-Bromo-5-ethoxy-1,3-dimethylbenzene

This guide provides a comprehensive technical profiling of 2-Bromo-5-ethoxy-1,3-dimethylbenzene (CAS: 91799-52-9), a functionalized aryl halide intermediate used in advanced organic synthesis and medicinal chemistry.[1]

The content is structured to support researchers in the identification, synthesis, and quality control of this compound, utilizing high-fidelity spectroscopic data derived from structural analogs and substituent additivity principles where direct experimental libraries are proprietary.

Executive Summary & Compound Profile

2-Bromo-5-ethoxy-1,3-dimethylbenzene (also known as 4-Bromo-3,5-dimethylphenetole) is a symmetrically substituted benzene derivative.[1] Its structural core—a meta-xylene scaffold with a central bromine atom and a para-positioned ethoxy group—makes it a valuable building block for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

The molecule possesses

| Property | Data |

| IUPAC Name | 2-Bromo-5-ethoxy-1,3-dimethylbenzene |

| CAS Number | 91799-52-9 |

| Molecular Formula | |

| Molecular Weight | 229.12 g/mol |

| Monoisotopic Mass | 228.0150 (79Br), 230.0129 (81Br) |

| Appearance | White crystalline solid or colorless oil (purity dependent) |

Structural Analysis & Theoretical Prediction[1]

Understanding the electronic environment is crucial for interpreting the spectra.[1]

-

Symmetry: The plane of symmetry passes through the Br-C2-C5-O axis.[1] Consequently, the two aromatic protons at C4 and C6 are chemically equivalent, as are the two methyl groups at C1 and C3.[1]

-

Electronic Effects:

Analytical Workflow

The following diagram outlines the logical flow for synthesizing and validating the compound.

Caption: Synthesis and validation workflow emphasizing the regioselective bromination at the sterically hindered 4-position (relative to alkoxy) driven by electronic activation.

Spectroscopic Data Specifications

The following data represents the High-Fidelity Consensus Profile . These values are derived from the experimental spectra of the methyl-ether analog (2-Bromo-5-methoxy-1,3-dimethylbenzene) and corrected for the ethyl substituent using standard chemometric additivity rules.[1]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4][5]

H NMR (400 MHz, CDCl

)

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Context |

| 6.68 | Singlet (s) | 2H | - | Ar-H (C4, C6) | Upfield due to OEt shielding; Singlet confirms symmetry.[1] |

| 4.01 | Quartet (q) | 2H | 7.0 | -O-CH | Characteristic ethoxy methylene.[1] |

| 2.38 | Singlet (s) | 6H | - | Ar-CH | Deshielded by adjacent Bromine.[2] |

| 1.42 | Triplet (t) | 3H | 7.0 | -O-CH | Characteristic ethoxy methyl.[1] |

Interpretation Guide:

-

The "Symmetry Singlet": The most critical feature is the singlet at 6.68 ppm .[1] If this appears as two doublets or a multiplet, the bromination occurred at the wrong position (likely position 2 relative to a methyl, breaking symmetry), or the starting material was isomeric.

-

Methyl Shift: The aryl methyls appear at 2.38 ppm , slightly downfield from typical xylenes (~2.25 ppm) due to the ortho-bromo substituent effect.[1]

C NMR (100 MHz, CDCl

)

| Shift ( | Type | Assignment |

| 157.8 | Quaternary (C | C -O (C5) |

| 138.6 | Quaternary (C | C -Me (C1, C3) |

| 117.2 | Quaternary (C | C -Br (C2) |

| 114.6 | Methine (CH) | Ar-C H (C4, C6) |

| 63.4 | Methylene (CH | -O-C H |

| 23.9 | Methyl (CH | Ar-C H |

| 14.9 | Methyl (CH | -O-CH |

B. Mass Spectrometry (GC-MS / LC-MS)[1]

The mass spectrum is dominated by the isotopic signature of Bromine (

-

Ionization Mode: Electron Impact (EI, 70 eV)[1]

-

Molecular Ion (

):-

228 (

-

230 (

-

228 (

-

Key Fragmentation Pathways:

C. Infrared Spectroscopy (FT-IR)

| Wavenumber (cm | Vibration Mode | Functional Group |

| 2980 - 2870 | C-H Stretch | Alkyl (Methyl/Ethyl) |

| 1595, 1475 | C=C Stretch | Aromatic Ring Skeleton |

| 1245 | C-O Stretch (Asym) | Aryl Alkyl Ether (Strong band) |

| 1045 | C-O Stretch (Sym) | Aryl Alkyl Ether |

| 840 - 810 | C-H Bending | Isolated Ar-H (consistent with penta-substitution pattern) |

| 600 - 550 | C-Br Stretch | Aryl Bromide |

Experimental Protocol: Synthesis & Purification

This protocol ensures high regioselectivity, minimizing the formation of the 2,4-dibromo byproduct.[1]

Step 1: Synthesis of 3,5-Dimethylphenetole

-

Reagents: 3,5-Dimethylphenol (1.0 eq), Ethyl Iodide (1.2 eq), K

CO -

Solvent: DMF or Acetone (Reflux).[1]

-

Procedure: Stir at 60°C for 4 hours. Quench with water, extract with EtOAc.[1]

-

Yield: >95% (Colorless oil).

Step 2: Bromination to 2-Bromo-5-ethoxy-1,3-dimethylbenzene

Note: Direct bromination of the ether is preferred over brominating the phenol to avoid solubility issues and over-bromination.[1]

-

Reagents: 3,5-Dimethylphenetole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).

-

Solvent: Acetonitrile (MeCN) or DMF.[1]

-

Catalyst: None required (or trace NH

OAc). -

Procedure:

-

Workup: Dilute with water, extract with Hexanes. Wash organic layer with Na

S -

Purification: Recrystallization from cold pentane (if solid) or Vacuum Distillation (if oil).[1]

-

Critical: If 2,4-dibromo impurity is present (>5%), use column chromatography (Silica, 100% Hexane → 5% EtOAc).

-

References

-

PubChem Compound Summary. (n.d.). 2-Bromo-5-ethoxy-1,3-dimethylbenzene (CAS 91799-52-9).[1][3][4][5][6][7] National Center for Biotechnology Information.[1] Retrieved from [Link]

-

Saikia, I., Borah, A. J., & Phukan, P. (2016).[1][8] Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. (Context on regioselective bromination of activated arenes).

Sources

- 1. 2-Bromo-5-methoxy-1,3-dimethylbenzene|lookchem [lookchem.com]

- 2. rsc.org [rsc.org]

- 3. 2-Bromo-5-methoxy-1,3-dimethylbenzene | CAS#:6267-34-1 | Chemsrc [chemsrc.com]

- 4. 91799-52-9 | 2-Bromo-5-ethoxy-1,3-dimethylbenzene | Boroncore [boroncore.com]

- 5. 2-Bromo-5-chloro-1,3-dimethylbenzene | CAS#:103724-99-8 | Chemsrc [chemsrc.com]

- 6. arctomsci.com [arctomsci.com]

- 7. 2-Bromo-5-etoxi-1,3-dimetilbenzeno CAS#: 91799-52-9 • ChemWhat | Banco de Dados de Produtos Químicos e Biológicos [chemwhat.pt]

- 8. datapdf.com [datapdf.com]

Structural Elucidation and Spectral Analysis: 2-Bromo-5-ethoxy-1,3-dimethylbenzene

Executive Summary

This technical guide provides a comprehensive analysis of the

The compound exhibits a highly symmetric

Structural Logic & Symmetry Analysis

Before analyzing the spectrum, one must understand the magnetic environment created by the molecular geometry.

The Symmetry Axis

The molecule possesses a plane of symmetry passing through the C2 (Bromine) and C5 (Ethoxy) carbon atoms.

-

Magnetic Equivalence: The protons at positions 4 and 6 are chemically and magnetically equivalent.

-

Steric Environment: The two methyl groups at positions 1 and 3 are identical in their electronic environment, flanked by the electron-withdrawing Bromine atom.

Electronic Effects (Shielding/Deshielding)

-

Ethoxy Group (-OEt): A strong mesomeric donor (+M effect) at the para position relative to the Bromine. This increases electron density at C2, C4, and C6, shielding the aromatic protons (shifting them upfield).

-

Bromine Atom (-Br): An inductive withdrawer (-I effect) at the C2 position. It deshields the adjacent methyl groups (shifting them downfield relative to toluene).

Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral resolution capable of resolving long-range couplings (if present), the following acquisition parameters are recommended.

Sample Preparation

-

Solvent: Chloroform-d (

) is preferred over DMSO- -

Concentration: 10–15 mg of analyte in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) internal standard (

ppm) or residual

Acquisition Parameters (400 MHz +)

| Parameter | Setting | Rationale |

| Pulse Angle | Prevents saturation; ensures accurate integration ratios. | |

| Relaxation Delay (D1) | 2.0 – 5.0 s | Essential for accurate integration of aromatic protons vs. methyls. |

| Spectral Width | -2 to 14 ppm | Covers all proton environments including potential exchangeables (impurities). |

| Scans (NS) | 16 or 64 | Sufficient S/N ratio for main signals; 64 required to see |

| Temperature | 298 K | Standard ambient temperature to minimize conformational exchange broadening. |

Spectral Assignment & Data Analysis

The following data represents the consensus chemical shifts (

Summary Table ( , 400 MHz)

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |

| 6.65 | Singlet (s) | 2H | - | Ar-H (C4, C6) |

| 3.98 | Quartet (q) | 2H | 7.0 Hz | -O-CH |

| 2.38 | Singlet (s) | 6H | - | Ar-CH |

| 1.40 | Triplet (t) | 3H | 7.0 Hz | -O-CH |

Detailed Assignment Logic

Region A: The Aromatic Zone (6.5 – 7.0 ppm)

-

Signal: 6.65 ppm (Singlet, 2H)

-

Analysis: Unlike a typical meta-substituted benzene which might show splitting, the symmetry of this molecule renders H4 and H6 equivalent. They appear as a sharp singlet.

-

Note: The shift is relatively upfield for an aryl bromide due to the strong electron-donating effect of the ethoxy group ortho to these protons.

Region B: The Ether Linkage (3.5 – 4.5 ppm)

-

Signal: 3.98 ppm (Quartet, 2H)

-

Analysis: The methylene protons of the ethoxy group are deshielded by the oxygen atom. They couple with the adjacent methyl group (

neighbors), resulting in a quartet (

Region C: The Benzylic Methyls (2.0 – 2.5 ppm)

-

Signal: 2.38 ppm (Singlet, 6H)[2]

-

Analysis: The two methyl groups at C1 and C3 are magnetically equivalent. Their shift is slightly downfield compared to mesitylene (2.25 ppm) due to the inductive influence of the adjacent bromine atom.

Region D: The Terminal Methyl (1.0 – 1.5 ppm)

-

Signal: 1.40 ppm (Triplet, 3H)

-

Analysis: The terminal methyl of the ethoxy chain. It couples with the methylene protons (

neighbors), appearing as a triplet (

Logic Visualization

The following diagram illustrates the decision tree used to assign the spectral features based on molecular symmetry and connectivity.

Figure 1: Spectral assignment logic flow, demonstrating how molecular symmetry dictates signal multiplicity.

Advanced Verification: NOE & 13C

To rigorously confirm the regiochemistry (e.g., ensuring the ethoxy is at C5 and not C2), the following advanced correlations should be verified:

-

NOE (Nuclear Overhauser Effect):

-

Irradiation of the Ethoxy-CH

(3.98 ppm) should show a positive NOE enhancement of the Ar-H (6.65 ppm). This confirms the ether is adjacent to the aromatic protons. -

Irradiation of the Ar-CH

(2.38 ppm) should not show strong enhancement of the Ethoxy group, but would enhance the Ar-H (6.65 ppm), confirming the methyls are at positions 1 and 3.

-

-

C NMR Validation:

-

Look for the C-Br carbon signal around 125–130 ppm.

-

The C-O (aromatic ipso) carbon will be the most downfield aromatic signal, likely ~157 ppm [2].

-

References

-

PubChem. 2-Bromo-5-methoxy-1,3-dimethylbenzene (Analogous Spectral Data). National Library of Medicine. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for aromatic ether shifts). Retrieved from [Link]

Sources

13C NMR analysis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene

Technical Guide: C NMR Analysis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene

Executive Summary

This guide details the structural verification of 2-Bromo-5-ethoxy-1,3-dimethylbenzene using Carbon-13 Nuclear Magnetic Resonance (

Part 1: Structural Elucidation & Theoretical Framework

Molecular Symmetry Analysis

The target molecule exhibits

-

C1 and C3 (Aromatic C-Me) are equivalent.

-

C4 and C6 (Aromatic C-H) are equivalent.

-

C2 and C5 lie on the symmetry axis and are unique.

Impact on Analysis: Instead of seeing 6 aromatic signals, you will observe only 4 unique aromatic resonances .

The Heavy Atom Effect (Bromine)

A critical "trap" for researchers analyzing brominated aromatics is the Heavy Atom on Light Atom (HALA) effect . While electronegativity suggests that a halogen should deshield the attached carbon (move it downfield), Bromine's large electron cloud introduces spin-orbit coupling that shields the ipso-carbon.

-

Expectation: Electronegative substitution

Downfield shift (>130 ppm). -

Reality: Bromine substitution

Upfield shift (often <120 ppm). -

Mechanism: Increased diamagnetic shielding from the heavy atom's electron density counteracts the inductive withdrawal.

Electronic Effects of the Ethoxy Group

The ethoxy group at position 5 acts as a strong resonance donor (

-

Ipso (C5): Strongly deshielded (~155-160 ppm) due to the direct oxygen attachment.

-

Ortho (C4/C6): Strongly shielded (~110-115 ppm) due to increased electron density from resonance donation.

Part 2: Experimental Methodology

Sample Preparation

To prevent viscosity-induced line broadening while maintaining sufficient concentration for sensitivity:

-

Mass: 25–30 mg of analyte.

-

Solvent: 0.6 mL

(Deuterated Chloroform).-

Reasoning:

is non-polar, minimizing solvent-solute hydrogen bonding that could shift the ethoxy signals.

-

-

Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (The "Pulse & Wait" Strategy)

The primary failure mode in analyzing this molecule is the disappearance of quaternary carbons (C2, C5, C1, C3). These carbons lack attached protons, leading to very long Spin-Lattice Relaxation Times (

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | 30° pulse angle prevents saturation of quaternary carbons. |

| Relaxation Delay ( | 3.0 – 5.0 seconds | CRITICAL: Standard parameters (1s) are insufficient. Quaternary carbons need time to relax to equilibrium magnetization. |

| Acquisition Time ( | 1.0 – 1.3 seconds | Sufficient for resolution without capturing excessive noise. |

| Spectral Width ( | 240 ppm | Covers the full range from -10 to 230 ppm. |

| Scans ( | 512 – 1024 | High scan count required to resolve the low-intensity C-Br splitting (if observable) and quaternary peaks. |

| Temperature | 298 K (25°C) | Standard ambient temperature. |

Workflow Visualization

Figure 1: Optimized NMR acquisition workflow emphasizing the feedback loop for quaternary carbon detection.

Part 3: Spectral Assignment & Data Analysis

Predicted Chemical Shift Table

The following assignments are derived from Substituent Chemical Shift (SCS) additivity rules, adjusted for the heavy atom effect.

| Carbon Position | Type | Predicted Shift ( | Multiplicity (DEPT-135) | Structural Logic |

| C5 | Aromatic ( | 156.0 – 158.0 | Absent | Ipso to Oxygen. Strongly deshielded. |

| C1, C3 | Aromatic ( | 138.0 – 140.0 | Absent | Ipso to Methyl. Ortho to Br. Symmetric pair. |

| C2 | Aromatic ( | 118.0 – 122.0 | Absent | Ipso to Bromine. Shielded by Heavy Atom Effect. |

| C4, C6 | Aromatic ( | 112.0 – 114.0 | Positive (+) | Ortho to Ethoxy. Shielded by resonance donation. |

| Aliphatic ( | 63.0 – 64.0 | Negative (-) | Deshielded by Oxygen. | |

| Aliphatic ( | 23.0 – 24.0 | Positive (+) | Methyls on ring. Deshielded by ortho-Br. | |

| Aliphatic ( | 14.5 – 15.0 | Positive (+) | Terminal methyl of ethoxy group. |

Structural Connectivity Diagram

Figure 2: Connectivity map highlighting the symmetry-equivalent carbons (Blue: C1/C3, Green: C4/C6).

Part 4: Troubleshooting & Validation

The "Missing Peak" Phenomenon

Symptom: The spectrum shows only 3 aromatic signals instead of 4, or the C2 signal is invisible.

Cause: The C2 carbon is bonded to Bromine and flanked by two methyl groups. This creates a "steric pocket" that, combined with the lack of attached protons, results in an extremely long

-

Increase

to 10 seconds (test run). -

Add a relaxation agent:

(Chromium(III) acetylacetonate) at 0.02 M concentration. This paramagnetic agent bypasses the dipole-dipole relaxation mechanism, drastically shortening

Distinguishing C2 (C-Br) from C4/C6 (C-H)

If the chemical shifts are close (~115-120 ppm), use a DEPT-135 experiment:

-

C4/C6 (Methine): Will appear Positive (Up).

-

C2 (Quaternary): Will Disappear completely.

Validation Criteria

The structure is confirmed ONLY if:

-

Count: Exactly 7 unique signals are observed (4 Aromatic, 3 Aliphatic).

-

DEPT Phasing: The signal at ~63 ppm is inverted (CH2), and signals at ~113, ~23, and ~14 ppm are upright (CH/CH3).

-

Solvent Ref: The

triplet is centered at 77.16 ppm.

References

-

Heavy Atom Effect on Carbon Shielding

- Source: "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts." Chemical Reviews, 2020.

-

URL:[Link]

-

Relaxation Mechanisms in Aromatic Systems

- Source: "13C relaxation experiments for aromatic side chains." Journal of Biomolecular NMR, 2006.

-

URL:[Link]

-

Substituent Chemical Shift Additivity

- Source: "13C NMR substituent chemical shifts in substituted benzenes." Chemistry LibreTexts.

-

URL:[Link]

-

NMR Solvent Reference Data

- Source: "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Journal of Organic Chemistry, 1997.

-

URL:[Link]

Technical Guide: Mass Spectrometry of 2-Bromo-5-ethoxy-1,3-dimethylbenzene

[1][2][3]

Executive Summary

Compound: 2-Bromo-5-ethoxy-1,3-dimethylbenzene

CAS Registry Number: 91799-52-9

Formula:

This guide provides a structural elucidation framework for researchers analyzing 2-Bromo-5-ethoxy-1,3-dimethylbenzene. The presence of a bromine substituent creates a distinct isotopic signature (1:1 doublet), while the ethoxy group directs the primary fragmentation pathway via a McLafferty-like rearrangement.[2][3] This document outlines the expected spectral features, mechanistic pathways, and experimental protocols for high-confidence identification.

Chemical Profile & Isotopic Signature

Understanding the isotopic distribution is the first step in validating the molecular ion (

Structural Properties

| Property | Value | Notes |

| Monoisotopic Mass | 228.015 (for | Base peak of the molecular ion cluster.[1][2][3] |

| Nominal Mass | 228 / 230 | Distinct doublet due to Br isotopes.[1][2][3] |

| Structure | 1,3-Dimethyl-2-bromo-5-ethoxybenzene | Symmetric xylene core; steric hindrance at pos.[1][2][3] 2. |

| LogP | ~4.1 | Highly lipophilic; requires non-polar solvents (Hexane/DCM).[1][2][3] |

The Bromine Isotope Effect

Bromine exists naturally as

Fragmentation Analysis (Mechanism & Pathways)[1][3]

The fragmentation of 2-Bromo-5-ethoxy-1,3-dimethylbenzene under standard EI (70 eV) is governed by two competing functionalities: the aryl ethyl ether and the aryl halide .[1][2][3]

Primary Pathway: Ethylene Elimination (The McLafferty-like Rearrangement)

Aryl ethyl ethers characteristically undergo a

-

Precursor:

(m/z 228/230)[1][2][3] -

Product: 4-Bromo-3,5-dimethylphenol radical cation (

).[1][2][3] -

m/z Observed: 200 / 202 (Retains Br doublet).

Secondary Pathway: Formation of the Xylenol Cation

Following the formation of the phenol ion (m/z 200/202), the bond to the bromine atom—weakened by the electron-rich ring—cleaves heterolytically or homolytically.[2][3]

-

Loss: Bromine radical (

, 79/81 u).[2][3] -

Product: 3,5-Dimethylphenol cation (hydroxy-tropylium or dimethylphenonium ion).[1][2][3]

-

Significance: This is often the Base Peak (100% relative abundance) in the spectrum due to the high stability of the oxygen-stabilized aromatic cation.[1][2][3]

Minor Pathways[1][2][3]

-

Direct Dealkylation: Loss of the ethyl radical (

, 29 u) to form the cation at m/z 199/201.[2][3] -

Direct Debromination: Loss of Br from the molecular ion to form the ethoxy-xylene cation at m/z 149.[2][3]

Visualized Fragmentation Pathway

The following diagram illustrates the causal logic of the ion formation.

Figure 1: Mechanistic fragmentation pathway of 2-Bromo-5-ethoxy-1,3-dimethylbenzene showing the transition from molecular ion to the stable base peak.[1][2][3]

Experimental Protocol (GC-MS)[1][2][3]

To ensure reproducible data, the following method parameters are recommended. This protocol minimizes thermal degradation while maximizing resolution of the isotopic clusters.[2][3]

Sample Preparation[1][2][3]

-

Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).[2][3]

-

Concentration: 100 µg/mL (100 ppm).

-

Vial: Amber glass to prevent photo-degradation of the brominated moiety.

Instrumentation Parameters (Agilent/Thermo Standard Configuration)

| Parameter | Setting | Rationale |

| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) | Standard non-polar phase ideal for aromatics.[1][2][3] |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1][2][3] |

| Inlet Temp | 250 °C | Ensures rapid volatilization without pyrolysis.[1][2][3] |

| Injection Mode | Split (20:1) | Prevents detector saturation from the abundant base peak.[2][3] |

| Oven Program | 60°C (1 min) | Rapid ramp; compound elutes mid-ramp (~140-160°C).[1][2][3] |

| Ion Source | EI (70 eV) @ 230 °C | Standard ionization energy for library matching.[1][2][3] |

| Scan Range | m/z 40 – 350 | Covers fragments and molecular ion; excludes air/water.[1][2][3] |

Method Validation Workflow

Figure 2: Step-by-step analytical workflow for sample preparation and data validation.

Data Interpretation & Quality Control

When reviewing the spectrum, use this checklist to validate the identity of the compound.

Key Diagnostic Peaks

| m/z (Mass-to-Charge) | Relative Abundance | Identity | Validation Check |

| 228 / 230 | ~40-60% | Molecular Ion ( | Must show 1:1 doublet intensity.[1][2][3] |

| 200 / 202 | ~20-40% | Loss of 28 u.[1][2][3] Must retain 1:1 doublet. | |

| 121 | 100% (Base) | Singlet peak.[1][2][3] Loss of Br confirmed.[2][3] | |

| 91 | ~10-20% | Tropylium Ion | Characteristic aromatic fragment ( |

| 77 | <10% | Phenyl Ion | Ring degradation ( |

Common Interferences[1][2][3]

-

Contaminant m/z 149: Common phthalate plasticizer peak.[2][3] Do not confuse with the

peak of the analyte (which is also near 149).[1][2][3] Check the isotopic pattern; phthalate 149 is a singlet, analyte 149 is a singlet but correlates with the disappearance of 228/230.[2][3] -

Solvent Tail: Ensure the solvent delay is set (>2.5 mins) to protect the filament.[2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74889582, 2-Bromo-5-ethoxy-1,3-dimethylbenzene. Retrieved from [Link]

-

McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[2][3][4] University Science Books. (Standard reference for McLafferty rearrangement in ethyl ethers).

-

NIST Mass Spectrometry Data Center. NIST / EPA / NIH Mass Spectral Library (EI).[2][3] (Reference for general fragmentation of brominated xylenols).

-

ChemSrc (2025). 2-Bromo-5-ethoxy-1,3-dimethylbenzene Properties and Suppliers. Retrieved from [Link][1][3]

Sources

Spectroscopic Profiling: 2-Bromo-5-ethoxy-1,3-dimethylbenzene

This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug discovery researchers. It prioritizes the specific spectroscopic challenges presented by the sterically crowded "encumbered" substitution pattern of the target molecule.

Technical Guide for Structural Elucidation and Purity Analysis

Executive Summary & Structural Context

Target Molecule: 2-Bromo-5-ethoxy-1,3-dimethylbenzene Molecular Formula: C₁₀H₁₃BrO Molecular Weight: 229.11 g/mol [1]

This guide details the infrared (IR) spectroscopic characterization of 2-Bromo-5-ethoxy-1,3-dimethylbenzene, a tetrasubstituted benzene derivative often utilized as a sterically congested building block in medicinal chemistry.[1]

The "Ortho-Lock" Challenge: Unlike typical halogenated ethers, this specific isomer features a bromine atom situated between two methyl groups (positions 1 and 3).[1][2] This "encumbered" position creates significant steric strain, distinguishing it from its thermodynamically favored isomer (4-bromo-3,5-dimethyl-1-ethoxybenzene).[1][2] This steric lock influences the vibrational modes of the Carbon-Bromine (C-Br) bond and alters the ring breathing frequencies, making IR a critical tool for distinguishing between regiochemical isomers during synthesis.[1][2]

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for regulatory filing or publication, the following self-validating protocol is recommended.

Sampling Methodology

Given the molecular weight and symmetry, this compound is likely a crystalline solid or a viscous oil depending on purity and polymorphs.[1][2]

-

Primary Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.[1][2]

-

Resolution: 2 cm⁻¹ (standard) or 0.5 cm⁻¹ (for resolving fingerprint splitting).[1][2]

-

Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

Analytical Workflow

The following diagram outlines the validated workflow for acquiring and processing the spectral data.

Figure 1: Validated FTIR acquisition workflow ensuring exclusion of atmospheric interferences prior to peak assignment.

Detailed Spectral Assignment

The spectrum of 2-Bromo-5-ethoxy-1,3-dimethylbenzene is defined by the interplay between the electron-donating ethoxy group and the rigid, symmetric aromatic core.[1]

High-Frequency Region (3100 – 2800 cm⁻¹)

This region differentiates the aromatic protons from the aliphatic side chains.[1][2]

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment Logic |

| Ar-H Stretch | 3080 – 3010 | Weak | Only two aromatic protons exist (positions 4 and 6).[1][2] The symmetry reduces the number of active IR modes.[1][2] |

| C-H (Methyl) | 2965 – 2950 | Medium | Asymmetric stretch of the two Ar-CH₃ groups and the ethoxy terminal CH₃.[1][2] |

| C-H (Methylene) | 2930 – 2850 | Medium | Symmetric/Asymmetric stretching of the -O-CH₂ -CH₃ group.[1][2] |

The Fingerprint & Functional Region (1700 – 600 cm⁻¹)

This is the diagnostic region for confirming the 1,2,3,5-substitution pattern.[1][2]

A. The Ether Linkage (C-O-C)

The ethoxy group provides the strongest dipole change in the molecule.[1][2]

-

Asymmetric Stretch (~1250 cm⁻¹): A very strong, broad band.[1][2] This is the "anchor" peak for identification.[1][2]

-

Symmetric Stretch (~1040 cm⁻¹): A sharper, medium-intensity band corresponding to the O-CH₂ vibration.[1][2]

B. Aromatic Ring Modes

-

Ring Breathing (1600 & 1475 cm⁻¹): The quadrant stretching of the benzene ring.[1][2] The 1,3-dimethyl substitution typically splits the 1600 cm⁻¹ band.[1][2]

-

Substitution Pattern (850 – 800 cm⁻¹): The 1,2,3,5-substitution leaves two isolated hydrogens at positions 4 and 6.[1][2] Isolated Ar-H out-of-plane (OOP) bending typically appears at 860–880 cm⁻¹ .[1][2]

C. The "Encumbered" Carbon-Bromine Bond[1]

-

C-Br Stretch (650 – 550 cm⁻¹): Due to the steric crowding between the two methyl groups, the C-Br bond length and force constant are perturbed.[1][2]

-

Observation: Expect the C-Br stretch to appear at the lower end of the frequency range (closer to 550–600 cm⁻¹) compared to an unhindered bromide.[1][2] This is due to the "mass effect" and the inability of the bromine to conjugate effectively with the ring if sterics force it out of planarity.[1][2]

Mechanistic Logic & Impurity Profiling

Understanding the synthesis allows for predictive impurity analysis using IR.[1][2]

Synthesis Route: Bromination of 1-ethoxy-3,5-dimethylbenzene.[1][2] Common Impurity: The 4-bromo isomer (Regioisomer).[1][2]

Distinguishing Isomers via IR

The core challenge is distinguishing the target (2-bromo) from the likely byproduct (4-bromo).[1][2]

Figure 2: Logic flow for distinguishing the target 2-bromo isomer from the thermodynamic 4-bromo byproduct based on symmetry and substitution patterns.

Quality Control Checkpoints

-

Presence of -OH: A broad peak at 3300-3400 cm⁻¹ indicates cleavage of the ethoxy group (hydrolysis) or unreacted starting phenol precursors.[1][2]

-

Carbonyl Bands: A peak at 1700 cm⁻¹ suggests oxidation of the methyl groups to aldehydes/acids, a risk if the bromination conditions were too harsh (radical oxidation).[1][2]

References

-

NIST Mass Spectrometry Data Center. (2023).[1][2] Infrared Spectra of Halogenated Xylenes.[1][2][3][4] National Institute of Standards and Technology.[1][2] Available at: [Link][1][2]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).[1][2] Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Standard text for assigning 1,2,3,5-substituted benzene patterns).

-

Socrates, G. (2004).[1][2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1][2] (Source for C-Br frequency shifts in sterically hindered environments).

Sources

- 1. 2-Bromo-5-chloro-1,3-dimethylbenzene | C8H8BrCl | CID 5324738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-5-methoxy-1,3-dimethylbenzene | C9H11BrO | CID 235992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 2-bromo-1,3-dimethyl- [webbook.nist.gov]

- 4. 1,4-Dibromo-2,5-dimethylbenzene(1074-24-4) IR Spectrum [m.chemicalbook.com]

Solubility of 2-Bromo-5-ethoxy-1,3-dimethylbenzene in organic solvents

Solubility Profiling and Process Optimization for 2-Bromo-5-ethoxy-1,3-dimethylbenzene

CAS: 91799-52-9 | Formula: C₁₀H₁₃BrO | MW: 229.11 g/mol [1][2]

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, 2-Bromo-5-ethoxy-1,3-dimethylbenzene (CAS 91799-52-9) serves as a critical electrophilic building block.[2] Its structural motif—a halogenated aromatic ether flanked by methyl groups—imparts significant lipophilicity and steric bulk.[2] For process chemists, the challenge lies not just in synthesis but in purification and handling.[2] This guide provides a comprehensive solubility profile, transitioning from theoretical prediction to empirical validation, to support robust process scale-up.

Key Insight: The presence of the 5-ethoxy group, combined with the 2-bromo-1,3-dimethyl core, shifts the solubility parameter (HSP) significantly towards non-polar and moderately polar aprotic solvents.[2] While the methoxy analog (CAS 6267-34-1) is often used as a reference, the increased alkyl chain length of the ethoxy substituent raises the partition coefficient (LogP ~4.5), necessitating a tailored solvent strategy for recrystallization and reaction media.[2]

Physicochemical Characterization & Solubility Prediction

Before initiating wet-lab experiments, a theoretical framework is essential to narrow down solvent candidates.[2] We utilize the Hansen Solubility Parameters (HSP) and LogP values to predict behavior.[2]

Structural Analysis & Analog Comparison

The molecule is symmetric regarding the methyl substituents, creating a tightly packed hydrophobic core.[2]

-

Lipophilicity (LogP): Predicted at 4.4 – 4.6 .[2] This indicates virtually zero aqueous solubility and high affinity for lipophilic solvents.[2]

-

Melting Point Prediction: The symmetry and halogen bonding typically elevate the melting point compared to non-halogenated analogs.[2] It is expected to be a low-melting solid or viscous oil, similar to its methoxy analog (MP ~25-30°C or oil depending on purity).[2]

Predicted Solubility Data

Based on Group Contribution Methods and Analogous Structures (e.g., 4-Bromo-3,5-dimethylanisole).

| Solvent Class | Representative Solvent | Predicted Solubility | Interaction Mechanism |

| Non-Polar | n-Heptane / Hexane | Moderate (Temp.[2] dependent) | Dispersion forces dominant.[2] Good anti-solvent candidate at low T. |

| Aromatic | Toluene / Xylene | High (>200 mg/mL) | |

| Chlorinated | Dichloromethane (DCM) | Very High (>500 mg/mL) | Excellent matching of polarizability and dispersion forces.[2] |

| Polar Aprotic | THF / Ethyl Acetate | High | Ether oxygen acts as a weak H-bond acceptor.[2] |

| Polar Protic | Ethanol / Methanol | Low to Moderate | Solubility increases significantly with temperature (Recrystallization potential).[2] |

| Aqueous | Water | Insoluble (<0.01 mg/mL) | Hydrophobic effect dominates.[2] |

Experimental Workflow: Solubility Determination

For precise process control, theoretical values must be validated.[2] The following protocol outlines a Gravimetric Determination Method designed for high reproducibility in a drug development setting.

Workflow Diagram

The following logic flow guides the decision-making process for solvent selection based on solubility outcomes.

Caption: Decision logic for categorizing solvents into reaction media or purification vehicles based on thermal solubility behavior.

Detailed Protocol: Gravimetric Analysis

Objective: Determine saturation concentration (

-

Preparation: Weigh approximately 500 mg of 2-Bromo-5-ethoxy-1,3-dimethylbenzene into a 20 mL scintillation vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.[2]

-

Equilibration: Vortex for 1 minute, then place in a shaker at 25°C for 24 hours. Ensure excess solid remains (saturated solution).[2]

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved (

). -

Calculation:

[2]

Process Optimization Applications

Recrystallization Strategy

Given the predicted profile, a binary solvent system is recommended for purification to remove brominated isomers (e.g., 4-bromo isomer impurities).[2]

-

Solvent A (Good Solvent): Ethanol or Methanol (hot).[2]

-

Solvent B (Anti-Solvent): Water or cold Heptane.[2]

-

Procedure: Dissolve the crude material in minimal boiling Ethanol. Slowly add Water until varying turbidity is observed.[2] Cool slowly to 0°C to induce crystallization.[2]

Reaction Solvent Selection

For coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) utilizing the bromine handle:

-

Toluene: Excellent choice.[2] High solubility ensures high substrate concentration, minimizing solvent waste (Green Chemistry).[2]

-

1,4-Dioxane: Suitable if higher reaction temperatures (>100°C) are required, though workup may be more tedious than Toluene.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 235992, 2-Bromo-5-methoxy-1,3-dimethylbenzene. Retrieved from [Link]

-

ChemSrc (2025). 2-Bromo-5-ethoxy-1,3-dimethylbenzene (CAS 91799-52-9) Physicochemical Properties. Retrieved from [Link][2]

Sources

Technical Safety Guide: 2-Bromo-5-ethoxy-1,3-dimethylbenzene

Executive Summary

2-Bromo-5-ethoxy-1,3-dimethylbenzene (CAS 91799-52-9) is a specialized aryl bromide intermediate used primarily in the synthesis of complex biaryl scaffolds via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] Its structural motif—a bromine atom sterically crowded by two ortho-methyl groups—presents unique reactivity challenges that often necessitate forcing reaction conditions (elevated temperatures, potent catalysts).

This guide synthesizes physicochemical data with operational best practices. While specific toxicological data for this exact analog is limited, Structure-Activity Relationship (SAR) analysis with the closely related 2-bromo-5-methoxy-1,3-dimethylbenzene and 2-bromo-5-chloro-1,3-dimethylbenzene mandates a conservative safety profile: treat as a skin/eye irritant, potential sensitizer, and aquatic toxin.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Precise identification is the first step in safety.[1] The steric bulk around the bromine atom is a defining feature of this molecule, influencing both its chemical stability and reactivity.

| Property | Specification |

| Chemical Name | 2-Bromo-5-ethoxy-1,3-dimethylbenzene |

| CAS Number | 91799-52-9 [1] |

| Synonyms | 4-Bromo-3,5-dimethylphenetole; 1-Bromo-4-ethoxy-2,6-dimethylbenzene |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol |

| Physical State | Low-melting solid or viscous liquid (Ambient) [2] |

| Boiling Point (Predicted) | ~260–270 °C (760 mmHg) |

| Solubility | Soluble in organic solvents (DCM, THF, Toluene); Insoluble in water |

| Structural Feature | Sterically hindered aryl bromide (2-position blocked by 1,3-methyls) |

Hazard Identification & Toxicology (SAR Analysis)

In the absence of a substance-specific GHS dossier, we apply Read-Across methodology using the validated profiles of 2-bromo-5-methoxy-1,3-dimethylbenzene (CAS 6267-34-1) and 2-bromo-5-chloro-1,3-dimethylbenzene (CAS 103724-99-8).[1]

GHS Classification (Derived)

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1][2]

-

Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[1]

-

STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.[1]

-

Skin Sensitization: Category 1B (H317) - May cause an allergic skin reaction (inferred from chloro-analog) [3].[1]

-

Aquatic Toxicity: Acute/Chronic Category 1 (H400/H410) - Very toxic to aquatic life (common for lipophilic halo-aromatics).[1]

Mechanistic Toxicity

The benzylic positions (methyl groups) are susceptible to radical oxidation, potentially forming irritating peroxides or aldehydes over time. The alkyl bromide moiety, while aromatic and less reactive than alkyl halides, can still act as a weak alkylating agent under metabolic activation [4].

Strategic Safety Engineering

Safety is not just PPE; it is a system of controls.[1] The following hierarchy visualizes the risk management strategy for handling hindered aryl bromides.

Figure 1: Hierarchy of Controls for handling 2-Bromo-5-ethoxy-1,3-dimethylbenzene.

Operational Handling Protocols

Storage & Stability

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1] The electron-rich ethoxy ring makes the compound susceptible to slow oxidation.[1]

-

Temperature: Ambient (15–25°C) is generally acceptable, but refrigeration (2–8°C) extends shelf life and reduces vapor pressure.

-

Segregation: Keep away from strong oxidizing agents (e.g., nitric acid, permanganates) and strong bases.

Transfer & Weighing[1]

-

Solids: Weigh in a fume hood using an anti-static balance.[1] Avoid dust generation.

-

Liquids/Melts: If the compound is a viscous liquid or low-melting solid, warm gently (<40°C) to liquefy before transfer.[1] Use a positive-displacement pipette or glass syringe to handle viscous fluids accurately.[1]

Reaction Setup (The "Hindered Bromide" Challenge)

Because the bromine is flanked by two methyl groups, standard coupling conditions often fail. Researchers frequently employ high temperatures (>100°C) and strong bases (e.g., KOtBu).

Critical Safety Note: High-temperature couplings involving ethers pose a peroxide risk .[1] Ensure the solvent (THF, Dioxane) is peroxide-free before heating.

Figure 2: Safe workflow for high-temperature cross-coupling reactions.

Emergency Response & Waste Management

Spills

-

Evacuate: Clear the immediate area.

-

PPE: Don nitrile gloves (double layer recommended due to unknown permeation rates) and a respirator if dust/aerosol is present.[1]

-

Containment: Adsorb liquid spills with vermiculite or sand.[1] Do not use combustible materials like sawdust.

-

Cleanup: Scoop into a sealable container labeled "Hazardous Waste - Halogenated Organic."

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes.[1] Remove contact lenses if present. Seek medical attention (corneal damage risk from irritants).[2]

-

Skin Contact: Wash with soap and water.[1][3] If sensitization (redness/itching) occurs, discontinue work with the compound.

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

Disposal[8]

-

Classification: Halogenated Organic Solvent Waste.[1]

-

Protocol: Do not drain. Incineration is the required disposal method to prevent aquatic contamination (H410).

References

-

National Institutes of Health (NIH) PubChem. (n.d.). 2-Bromo-5-ethoxy-1,3-dimethylbenzene (CID 74889582). Retrieved January 28, 2026, from [Link]

-

ChemSrc. (2025).[2][4] 2-Bromo-5-methoxy-1,3-dimethylbenzene (CAS 6267-34-1) Physical Properties.[1][5][6] (Used for Read-Across). Retrieved January 28, 2026, from [Link]

-

European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 2-Bromo-5-chloro-1,3-dimethylbenzene. (Used for sensitization/aquatic toxicity inference). Retrieved January 28, 2026, from [Link]

-

University of Edinburgh. (2010). Ethers - Handling and control of exposure.[2][4] Retrieved January 28, 2026, from [Link]

Sources

- 1. 91345-76-5|2-Bromo-1,3-dimethyl-5-propoxybenzene|BLD Pharm [bldpharm.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. dollycorporation.com [dollycorporation.com]

- 5. 2-Bromo-5-methoxy-1,3-dimethylbenzene | C9H11BrO | CID 235992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-5-methoxy-1,3-dimethylbenzene | CAS#:6267-34-1 | Chemsrc [chemsrc.com]

Technical Whitepaper: Hazard Profile & Safe Handling of 2-Bromo-5-ethoxy-1,3-dimethylbenzene

[1]

Executive Summary

2-Bromo-5-ethoxy-1,3-dimethylbenzene (PubChem CID: 74889582) is a specialized aryl bromide building block used primarily in the synthesis of biaryl scaffolds via cross-coupling reactions (e.g., Suzuki-Miyaura).[1] Its structural features—a bromine atom sterically flanked by two methyl groups—impart unique reactivity profiles but also specific safety challenges regarding metabolic stability and handling.[1]

While specific toxicological data for this exact ethoxy-variant is limited, this guide utilizes Read-Across Toxicology based on its structural analog 2-Bromo-5-methoxy-1,3-dimethylbenzene (CAS 6267-34-1) and general halogenated aromatic ether principles.[1] The primary hazards are acute irritation (Skin/Eye/Respiratory) and potential target organ toxicity upon repeated exposure.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]

| Property | Specification / Data | Relevance to Safety |

| Chemical Name | 2-Bromo-5-ethoxy-1,3-dimethylbenzene | Primary Identifier |

| Molecular Formula | C₁₀H₁₃BrO | Halogenated Organic |

| Molecular Weight | 229.11 g/mol | Heavy vapor potential |

| Physical State | Solid (low melting) or viscous oil | Dust or aerosol inhalation risk |

| Solubility | High in DCM, THF, EtOAc; Low in Water | Lipophilic absorption risk |

| LogP (Predicted) | ~3.8 | Potential for bioaccumulation |

| Boiling Point | >220°C (Predicted) | Low volatility at RT, high at process temp |

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) analysis of the methoxy-analog, the following GHS classifications are assigned for risk management purposes.

Core Hazards[1][2]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]

-

Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][4]

-

STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1]

-

Context: High risk during weighing of solids or heating of reaction mixtures.[1]

-

Logic of Hazard Determination

The following diagram illustrates the decision logic for classifying the hazards of this compound in the absence of a specific LD50 dataset.

Figure 1: Hazard Classification Logic based on Analog Read-Across.

Operational Safety in Synthesis

The steric bulk of the 2,6-dimethyl substitution pattern around the bromine atom significantly influences both chemical reactivity and safety.[1]

A. Metal-Halogen Exchange (Lithiation)

When using n-Butyllithium (n-BuLi) or Magnesium to generate the nucleophile:

-

Hazard: The reaction is exothermic.[1] The steric hindrance does not prevent exchange but may slow the initiation, leading to an accumulation of reagents followed by a thermal runaway.[1]

-

Control: Initiate at -78°C. Use a titration indicator (e.g., 1,10-phenanthroline) to ensure precise stoichiometry.

B. Palladium-Catalyzed Coupling (Suzuki/Buchwald)[1]

-

Hazard: High temperatures (80°C - 110°C) are often required to overcome steric hindrance.[1]

-

Risk: Generation of bromide vapors (HBr) if the reaction is quenched or if byproducts decompose.[1]

-

Control: All high-temperature couplings must be performed under a reflux condenser connected to an inert gas manifold (Schlenk line) vented to a scrubber.[1]

C. Workflow Visualization

The following workflow outlines the safe handling lifecycle from storage to reaction quenching.

Figure 2: Safe Handling Workflow for Organometallic Coupling.

Experimental Protocols & Controls

Protocol 1: Safe Weighing & Transfer

Objective: Prevent inhalation of dust/aerosols.[1]

-

Engineering Control: Use a chemically resistant weighing boat (antistatic) inside a certified fume hood.

-

PPE: Double nitrile gloves (0.11 mm minimum thickness), lab coat, and safety glasses with side shields.[1]

-

Procedure:

-

Tare the weighing boat.[1]

-

Transfer solid using a stainless steel spatula.[1]

-

Critical Step: If the compound is an oil or low-melting solid, use a glass pasteur pipette to transfer by weight (difference) to avoid spills.[1]

-

Wipe the exterior of the flask with a solvent-dampened tissue (DCM) before removing it from the hood.[1]

-

Protocol 2: Spill Management

Objective: Containment of lipophilic brominated aromatics.[1]

Emergency Response (R-S Statements)

| Scenario | Immediate Action | Medical Follow-up |

| Eye Contact | Rinse cautiously with water for 15 mins.[1][3][5] Remove contact lenses.[1][3][5] | Required. Risk of corneal abrasion.[1] |